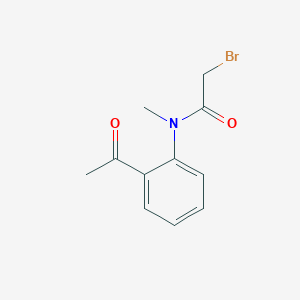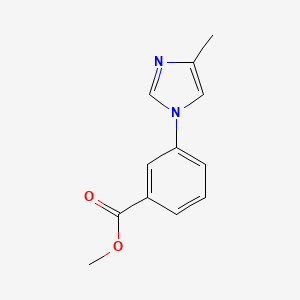
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate is a chemical compound that features a benzoate ester linked to a methyl-imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate typically involves the reaction of 3-(4-methyl-imidazol-1-yl)-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: 3-(4-methyl-imidazol-1-yl)-benzoic acid.
Reduction: 3-(4-methyl-imidazol-1-yl)-benzyl alcohol.
Substitution: Halogenated derivatives of the imidazole ring.
Aplicaciones Científicas De Investigación
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate enzyme activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Used as a pharmaceutical intermediate.
3-Amino-4-methylbenzoic acid: Another benzoate derivative with different functional groups.
Uniqueness
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate is unique due to its ester linkage and the presence of the imidazole ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
methyl 3-(4-methylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-14(8-13-9)11-5-3-4-10(6-11)12(15)16-2/h3-8H,1-2H3 |
Clave InChI |
XADHIERRCYKPBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=CC=CC(=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


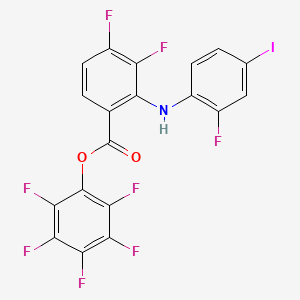
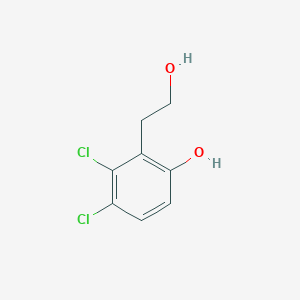
![4-[2-(1-Phenyl-ethylamino)-propyl]-phenol](/img/structure/B8306566.png)
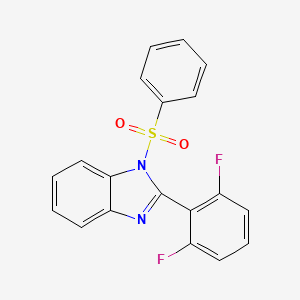
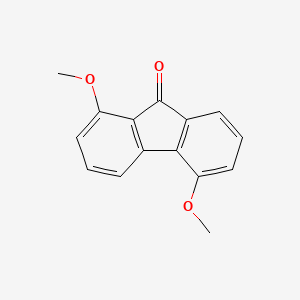
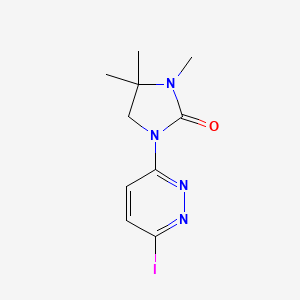
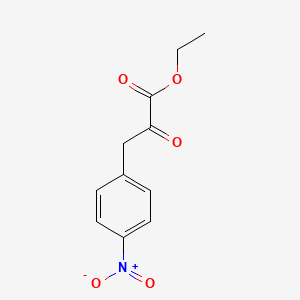
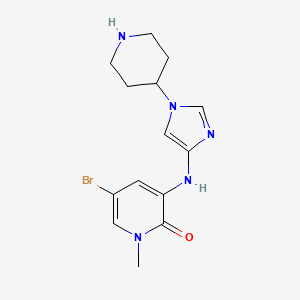
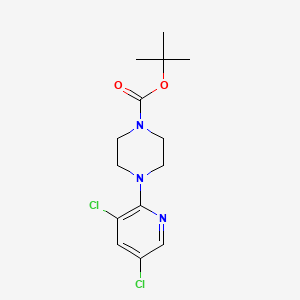
![3,5-Dichloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B8306634.png)
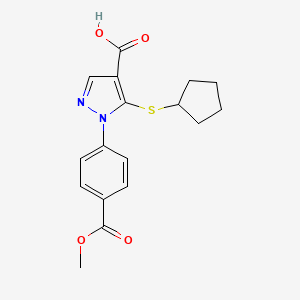
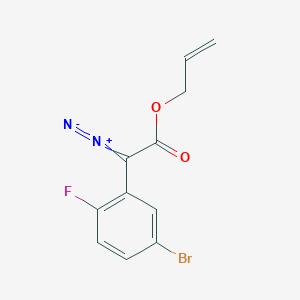
![N-[5-(4-amino-phenyl)-4-methyl-thiazol-2-yl]-acetamide](/img/structure/B8306655.png)
